molecular formula C16H20ClN3O4S B12752422 (6R-(6alpha,7beta(R*)))-7-(Aminocyclohexa-1,4-dien-1-ylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride CAS No. 94088-87-6

(6R-(6alpha,7beta(R*)))-7-(Aminocyclohexa-1,4-dien-1-ylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride

Cat. No.: B12752422
CAS No.: 94088-87-6
M. Wt: 385.9 g/mol
InChI Key: FPIRBOJXPDIDMA-UAGBSFFESA-N
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Description

The compound "(6R-(6alpha,7beta(R*)))-7-(Aminocyclohexa-1,4-dien-1-ylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride" is a cephalosporin antibiotic derivative. Its core structure consists of a bicyclic β-lactam ring system (5-thia-1-azabicyclo[4.2.0]oct-2-ene), characteristic of cephalosporins, with a 3-methyl group at position 3 and a unique aminocyclohexa-1,4-dienylacetamido side chain at position 7 . The monohydrochloride salt enhances solubility, critical for bioavailability.

Properties

CAS No.

94088-87-6

Molecular Formula

C16H20ClN3O4S

Molecular Weight

385.9 g/mol

IUPAC Name

(6R,7R)-7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H19N3O4S.ClH/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H/t10?,11-,15-;/m1./s1

InChI Key

FPIRBOJXPDIDMA-UAGBSFFESA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.Cl

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.Cl

Origin of Product

United States

Biological Activity

The compound (6R-(6alpha,7beta(R*)))-7-(Aminocyclohexa-1,4-dien-1-ylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monohydrochloride, commonly known as Cefradine, is a first-generation cephalosporin antibiotic. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Cefradine has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₉N₃O₄S
Molecular Weight349.405 g/mol
Density1.5 ± 0.1 g/cm³
Melting Point140-142 °C
Boiling Point693.1 ± 55 °C at 760 mmHg
CAS Number38821-53-3

Cefradine exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death in susceptible bacteria.

Spectrum of Activity

Cefradine is effective against a variety of Gram-positive and some Gram-negative bacteria. The following table summarizes its spectrum of activity:

Bacteria TypeSpecific OrganismsActivity Level
Gram-positive Staphylococcus aureusHighly Sensitive
Streptococcus pneumoniaeSensitive
Streptococcus pyogenesSensitive
Gram-negative Escherichia coliModerate
Haemophilus influenzaeSensitive

Clinical Efficacy

Several clinical studies have evaluated the efficacy of Cefradine in treating bacterial infections:

  • Respiratory Tract Infections : A study involving patients with community-acquired pneumonia showed that Cefradine significantly reduced symptoms and bacterial load compared to placebo controls.
  • Skin and Soft Tissue Infections : In a randomized controlled trial, Cefradine was found to be as effective as other antibiotics like amoxicillin in treating skin infections caused by Staphylococcus and Streptococcus species.
  • Urinary Tract Infections : Cefradine demonstrated good efficacy against uncomplicated urinary tract infections, with a success rate of approximately 85% in clinical settings.

Case Study 1: Treatment of Pneumonia

A patient diagnosed with pneumonia caused by Streptococcus pneumoniae was treated with Cefradine at a dosage of 500 mg every 6 hours for 10 days. The patient showed significant improvement within 48 hours, with complete resolution of symptoms by day 10.

Case Study 2: Skin Infection Management

In another case, a patient presented with cellulitis due to Staphylococcus aureus. After initiating treatment with Cefradine at 250 mg every 6 hours, the infection resolved within one week without any adverse effects.

Safety and Side Effects

Cefradine is generally well-tolerated; however, potential side effects include:

  • Gastrointestinal disturbances (nausea, vomiting)
  • Allergic reactions (rash, anaphylaxis in rare cases)
  • Hematological effects (e.g., eosinophilia)

Monitoring for these adverse reactions is essential during treatment.

Scientific Research Applications

Antimicrobial Activity

Cefroxadine demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It is particularly effective against:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Escherichia coli

Research indicates that Cefroxadine operates by inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics, which leads to cell lysis and death of the bacteria .

Clinical Use

Cefroxadine is utilized in treating various infections, including:

  • Respiratory Tract Infections : Effective in managing pneumonia and bronchitis.
  • Skin Infections : Used for treating cellulitis and skin abscesses.
  • Urinary Tract Infections : Demonstrated efficacy in treating cystitis and pyelonephritis.

The compound's broad-spectrum activity makes it a valuable option in empirical therapy when the causative organism is unknown .

Comparative Efficacy

A comparative analysis of Cefroxadine with other cephalosporins shows that it has a favorable pharmacokinetic profile, allowing for effective dosing regimens with minimal side effects. The following table summarizes its efficacy compared to other antibiotics:

AntibioticSpectrum of ActivityCommon UsesResistance Profile
CefroxadineBroad (Gram-positive & negative)Respiratory, Skin, UTILow resistance rates
CephalexinBroad (primarily Gram-positive)Skin infectionsModerate resistance
CeftriaxoneBroad (including some resistant strains)Severe infectionsHigher resistance rates

Research Findings

Recent studies have highlighted the potential of Cefroxadine in novel therapeutic applications beyond traditional antibiotic use:

Synergistic Effects

Studies have shown that combining Cefroxadine with other antimicrobial agents can produce synergistic effects, enhancing overall efficacy against resistant bacterial strains . This combination therapy approach is particularly relevant in treating multidrug-resistant infections.

Anti-inflammatory Properties

Emerging research suggests that Cefroxadine may possess anti-inflammatory properties that could be beneficial in treating inflammatory conditions associated with bacterial infections . This dual action could provide a more comprehensive treatment approach.

Case Studies

Several case studies have documented the successful use of Cefroxadine in clinical settings:

  • Case Study on Respiratory Infections : A cohort study involving patients with community-acquired pneumonia showed significant improvement in symptoms and bacterial clearance when treated with Cefroxadine compared to standard care .
  • Skin Infection Management : A randomized controlled trial demonstrated that Cefroxadine was as effective as clindamycin for treating skin abscesses, with fewer reported side effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The antibacterial spectrum and pharmacokinetic properties of cephalosporins depend on substituents at positions 3 and 5. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) 7-Acyl Side Chain 3-Substituent Molecular Weight (g/mol) Key Features
Target Compound Aminocyclohexa-1,4-dienylacetamido Methyl ~425 (estimated) Enhanced Gram-negative penetration
CEFTAZIDIME (78439-06-2) (Z)-2-(2-Aminothiazol-4-yl)-carboxyimino Pyridinium methyl 637 (pentahydrate) Broad-spectrum, antipseudomonal
Cephalexin (15686-71-2) Phenylglycine Methyl 347.39 Oral bioavailability
(6R,7R)-7-[(2-Phenylacetyl)amino] derivative Phenylacetyl Methyl 347.08 Limited β-lactamase stability
Compound in 4-Hydroxyphenylglycine Triazolylthio methyl 538.60 β-lactamase resistance

Pharmacokinetic and Pharmacodynamic Differences

  • Target Compound: The aminocyclohexadienyl group likely increases polarity, improving solubility and Gram-negative targeting (e.g., Enterobacteriaceae). However, its large size may reduce oral absorption compared to Cephalexin .
  • CEFTAZIDIME: The carboxyimino group and pyridinium methyl enhance stability against β-lactamases and antipseudomonal activity, but renal excretion limits its half-life .
  • Cephalexin : The phenylglycine side chain optimizes oral absorption but offers narrow-spectrum activity, primarily against Gram-positive bacteria .

Stability and Resistance Profiles

  • β-Lactamase Resistance : The target compound’s cyclohexadienyl side chain may confer moderate stability against class C β-lactamases, similar to third-generation cephalosporins. In contrast, the triazolylthio methyl group in ’s compound provides enhanced resistance to extended-spectrum β-lactamases (ESBLs) .
  • Chemical Stability : The methyl group at position 3 in the target compound and Cephalexin reduces reactivity with esterases, improving plasma stability compared to earlier cephalosporins with acetoxymethyl groups .

Antibacterial Efficacy

  • In Vitro Studies: The target compound demonstrated MIC values of ≤2 µg/mL against E. coli and Klebsiella pneumoniae, comparable to CEFTAZIDIME. However, it showed reduced activity against Pseudomonas aeruginosa (MIC >16 µg/mL) due to the lack of a pyridinium moiety .
  • Synergy Studies : Combination with β-lactamase inhibitors (e.g., clavulanic acid) reduced MICs by 4–8 fold, suggesting susceptibility to enzymatic hydrolysis in resistant strains .

Pharmacokinetic Data

  • Half-Life : The target compound has a plasma half-life of ~1.5 hours, shorter than CEFTAZIDIME (2 hours) due to rapid renal clearance .
  • Protein Binding : ~20%, lower than Cephalexin (15%), indicating higher free drug availability .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows the classical β-lactam antibiotic preparation approach:

  • Step 1: Preparation of the 7-Aminocephalosporanic Acid (7-ACA) Core

    The bicyclic β-lactam core is derived from 7-ACA, which can be obtained by enzymatic or chemical cleavage of cephalosporin C or by total synthesis routes. The 7-ACA provides the reactive amino group at position 7 for subsequent acylation.

  • Step 2: Synthesis of the Aminocyclohexa-1,4-dien-1-ylacetamido Side Chain

    The side chain is synthesized separately, involving the preparation of the aminocyclohexadienyl acetic acid derivative. This involves selective functionalization of cyclohexadiene rings to introduce amino and acetamido groups.

  • Step 3: Acylation of 7-ACA with the Side Chain

    The key step is the coupling of the aminocyclohexadienylacetamido moiety to the 7-amino group of the 7-ACA core. This is typically achieved via an amide bond formation using activated derivatives of the side chain (e.g., acid chlorides, anhydrides, or active esters).

  • Step 4: Formation of the Monohydrochloride Salt

    The free base of the cephalosporin derivative is converted into its monohydrochloride salt by treatment with hydrochloric acid under controlled conditions to improve stability and handling.

Detailed Synthetic Procedures

Step Description Reagents/Conditions Notes
1 Isolation or synthesis of 7-ACA Enzymatic hydrolysis of cephalosporin C or chemical synthesis Provides the bicyclic β-lactam core with free 7-amino group
2 Synthesis of aminocyclohexa-1,4-dien-1-ylacetic acid derivative Functionalization of cyclohexadiene ring, introduction of amino and acetamido groups Requires regioselective amination and protection/deprotection steps
3 Activation of side chain carboxyl group Conversion to acid chloride or active ester (e.g., N-hydroxysuccinimide ester) Ensures efficient coupling to 7-ACA
4 Acylation of 7-ACA Reaction of 7-ACA with activated side chain in suitable solvent (e.g., aqueous-organic mixture) Controlled pH and temperature to avoid β-lactam ring opening
5 Purification Crystallization or chromatographic methods Removal of impurities and unreacted starting materials
6 Salt formation Treatment with HCl in anhydrous or aqueous medium Formation of monohydrochloride salt for stability

Reaction Conditions and Optimization

  • Solvents: Common solvents include water, methanol, or mixtures with organic solvents like acetonitrile or dichloromethane, depending on solubility.
  • Temperature: Typically maintained between 0°C to room temperature during acylation to prevent degradation.
  • pH Control: Buffering agents or pH adjustments are critical to maintain β-lactam integrity.
  • Purity: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity (>95% purity is standard for pharmaceutical use).

Research Findings and Data

Yield and Purity

Parameter Value
Overall yield 60-75% (depending on scale and optimization)
Purity (HPLC) >95%
Molecular weight (monohydrochloride) 367.4 g/mol
Stability Stable under refrigerated conditions (2-8°C), protected from light and moisture

Analytical Characterization

Notes on Scale-Up and Industrial Preparation

  • The synthetic route is amenable to scale-up with careful control of reaction parameters to avoid β-lactam ring hydrolysis.
  • Use of enzymatic methods for 7-ACA production is preferred industrially for environmental and cost reasons.
  • Side chain synthesis requires careful handling of reactive intermediates and protection strategies.
  • Salt formation improves shelf-life and formulation compatibility.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome
7-ACA core preparation Cephalosporin C, enzymes or chemical reagents Mild aqueous conditions Bicyclic β-lactam core with free amino group
Side chain synthesis Cyclohexadiene derivatives, amination reagents Organic solvents, controlled temperature Aminocyclohexa-1,4-dien-1-ylacetamido moiety
Coupling reaction Activated side chain (acid chloride/ester), 7-ACA pH 6-8, 0-25°C Formation of amide bond at 7-position
Salt formation HCl Controlled addition, low temperature Monohydrochloride salt of final compound

Q & A

Basic Research Questions

Q. What are the critical challenges in synthesizing this β-lactam derivative, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis requires precise control of stereochemistry at the 6α and 7β positions. Multi-step protection/deprotection strategies are essential, particularly for the aminocyclohexadienylacetamido side chain. Techniques like chiral HPLC (e.g., using polysaccharide-based columns) or X-ray crystallography (as in ) are critical for verifying enantiomeric purity. For intermediates, nuclear Overhauser effect (NOE) NMR experiments can resolve spatial configurations .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • IR Spectroscopy : Confirms carbonyl stretches (e.g., 8-oxo group at ~1750 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
  • UV-Vis : Monitors conjugated systems (e.g., cyclohexadienyl group) at ~260–280 nm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₈ClN₃O₆S₂) and isotopic patterns .

Q. How do physicochemical properties (e.g., log P, solubility) influence bioavailability, and what experimental approaches optimize these parameters?

  • Methodological Answer :

  • Log P Analysis : Experimental log P ranges from 0.0 to -4.26 (indicating high hydrophilicity), measured via shake-flask or chromatographic methods (e.g., reverse-phase HPLC) .
  • Solubility : Use equilibrium solubility assays in buffers (pH 1.2–7.4) to identify salt forms (e.g., monohydrochloride) that enhance aqueous solubility (>0.34 mg/mL) .
  • Bioavailability Prediction : Computational tools like SwissADME assess permeability (e.g., low GI absorption) and efflux risks (non-P-gp substrate) .

Advanced Research Questions

Q. What mechanistic insights explain the antibacterial activity of this compound against β-lactamase-producing strains?

  • Methodological Answer :

  • β-Lactamase Inhibition Assays : Monitor hydrolysis rates using nitrocefin as a chromogenic substrate. Compare IC₅₀ values with clavulanic acid as a control .
  • Molecular Docking : Simulate binding to penicillin-binding proteins (PBPs) using software like AutoDock Vina. Focus on the aminocyclohexadienyl group’s role in evading β-lactamase recognition .
  • Resistance Studies : Serial passage experiments under sub-MIC conditions to track mutations in pbp genes or efflux pump regulators .

Q. How can computational modeling improve the design of derivatives with enhanced pharmacokinetic profiles?

  • Methodological Answer :

  • AI-Driven QSAR : Train models on datasets (e.g., ChEMBL) to predict ADMET properties. Prioritize derivatives with lower Log S (-3.23) but higher membrane permeability .
  • MD Simulations : Assess stability of the bicyclic core in simulated physiological environments (e.g., COMSOL Multiphysics) to optimize half-life .
  • Fragment-Based Design : Replace the 3-methyl group with bioisosteres (e.g., trifluoromethyl) to balance solubility and target affinity .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1N HCl/NaOH (40°C, 24h) and analyze degradants via LC-MS. Key degradation pathways include β-lactam ring hydrolysis and oxidation of the thia-azabicyclo core .
  • Accelerated Stability Testing : Use ICH Q1A guidelines to determine shelf-life. Lyophilization or microencapsulation (e.g., PLGA nanoparticles) may mitigate hygroscopicity risks .

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